N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
CAS No.:
Cat. No.: VC14916286
Molecular Formula: C12H9F6NO2
Molecular Weight: 313.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9F6NO2 |
|---|---|
| Molecular Weight | 313.20 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
| Standard InChI | InChI=1S/C12H9F6NO2/c1-6(20)7-2-4-8(5-3-7)19-10(21)9(11(13,14)15)12(16,17)18/h2-5,9H,1H3,(H,19,21) |
| Standard InChI Key | DNPDUXDBEHZBNH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
Introduction
N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a complex organic compound that belongs to the class of amides. It is characterized by its unique structural features, including a trifluoromethyl group and a trifluoroacetyl moiety, which contribute to its chemical and physical properties. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential applications in drug development and advanced materials.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves the reaction of 4-acetylbenzamine with 3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride in the presence of a base. This method ensures the formation of the desired amide bond.
Synthesis Steps:
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Preparation of Starting Materials: Synthesize or obtain 4-acetylbenzamine and 3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride.
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Reaction Setup: Combine the starting materials in a suitable solvent, such as dichloromethane or tetrahydrofuran, with a base like triethylamine.
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Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
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Purification: Isolate the product through techniques such as column chromatography.
Applications and Research Findings
N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been explored for its potential in various applications:
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Pharmaceuticals: The compound's unique fluorinated structure may contribute to its bioactivity, making it a candidate for drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties.
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Materials Science: The high stability and lipophilicity of this compound could make it useful in the development of advanced materials, such as fluoropolymers or coatings.
Research Highlights:
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Biological Activity: Studies have shown that fluorinated compounds can exhibit enhanced biological activity due to their increased lipophilicity and metabolic stability.
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Material Properties: The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of materials.
Safety and Handling
Handling N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide requires caution due to its potential reactivity and toxicity. It is advisable to use protective equipment and work in a well-ventilated area.
| Safety Precaution | Description |
|---|---|
| Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Work in a fume hood |
| Storage | Store in a cool, dry place |
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